2-[Di(methyl-d3)amino]-1-propanol
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Overview
Description
2-[Di(methyl-d3)amino]-1-propanol is a deuterated compound, meaning it contains deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research due to its unique properties, such as its stability and ability to be tracked in various chemical reactions. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Di(methyl-d3)amino]-1-propanol typically involves the reaction of deuterated methylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product. The process involves:
- Reacting deuterated methylamine with propylene oxide in the presence of a catalyst.
- Maintaining the reaction temperature and pressure to optimize the yield of the desired product.
- Purifying the product through distillation or recrystallization to obtain high-purity this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Using large reactors to mix deuterated methylamine and propylene oxide.
- Employing continuous monitoring and control systems to maintain optimal reaction conditions.
- Utilizing advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[Di(methyl-d3)amino]-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Simpler amines or alcohols.
Substitution: Various substituted amines or alcohols.
Scientific Research Applications
2-[Di(methyl-d3)amino]-1-propanol has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium content.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which often have improved pharmacokinetic properties.
Industry: Applied in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-[Di(methyl-d3)amino]-1-propanol involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to slower reaction rates for certain steps, providing valuable insights into reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar structure but lacks deuterium atoms.
Dimethylaminopropylamine: Contains a similar amino group but different overall structure.
1-Amino-2-propanol: Similar backbone but different substitution pattern
Uniqueness
2-[Di(methyl-d3)amino]-1-propanol is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium allows for the tracking of the compound in various reactions and metabolic pathways, making it a valuable tool in scientific studies .
Properties
Molecular Formula |
C5H13NO |
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Molecular Weight |
109.20 g/mol |
IUPAC Name |
2-[bis(trideuteriomethyl)amino]propan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(4-7)6(2)3/h5,7H,4H2,1-3H3/i2D3,3D3 |
InChI Key |
PBKGYWLWIJLDGZ-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(C)CO)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CO)N(C)C |
Origin of Product |
United States |
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